![molecular formula C21H15ClN2O B12586037 Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- CAS No. 649739-80-0](/img/structure/B12586037.png)
Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- is a complex organic compound that belongs to the class of phenols This compound is characterized by the presence of a quinoxaline ring system attached to a phenol group through a chlorophenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with o-phenylenediamine to form 3-(3-chlorophenyl)quinoxaline. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the quinoxaline ring can intercalate with DNA or interact with enzymes. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-chloro-3-methyl-
- Phenol, 4-[[3-(4-chlorophenyl)-2-quinoxalinyl]methyl]-
Uniqueness
Phenol, 4-[[3-(3-chlorophenyl)-2-quinoxalinyl]methyl]- is unique due to the specific positioning of the chlorophenyl and quinoxaline groups, which confer distinct chemical and biological properties compared to its analogs. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
CAS No. |
649739-80-0 |
|---|---|
Molecular Formula |
C21H15ClN2O |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
4-[[3-(3-chlorophenyl)quinoxalin-2-yl]methyl]phenol |
InChI |
InChI=1S/C21H15ClN2O/c22-16-5-3-4-15(13-16)21-20(12-14-8-10-17(25)11-9-14)23-18-6-1-2-7-19(18)24-21/h1-11,13,25H,12H2 |
InChI Key |
BLUZOUGGQJQXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


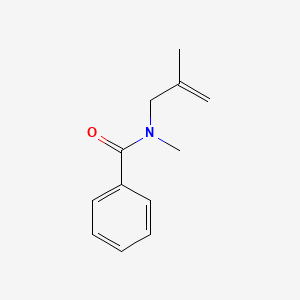
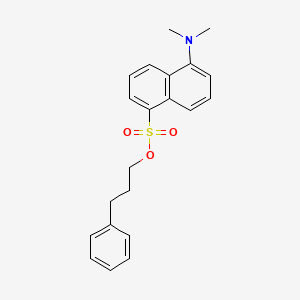
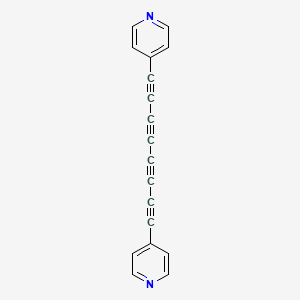
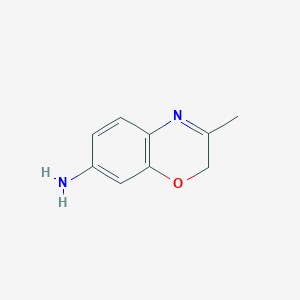
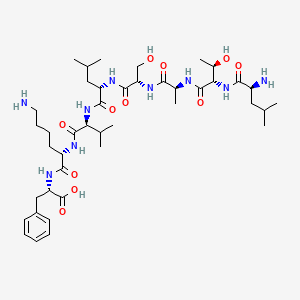
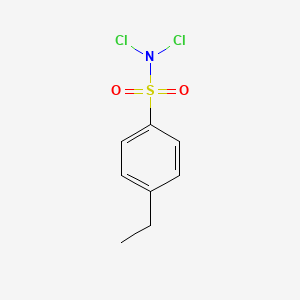
![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)



![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)
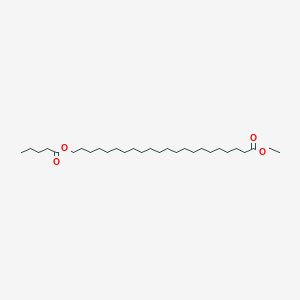
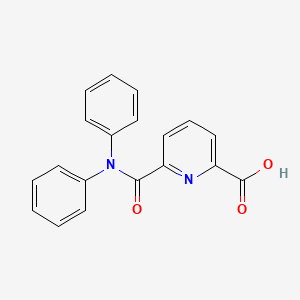
![Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12586048.png)
